molecular formula C10H7NO4 B3045198 7-amino-2-oxo-2H-chromene-3-carboxylic acid CAS No. 103030-07-5

7-amino-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3045198
CAS No.: 103030-07-5
M. Wt: 205.17 g/mol
InChI Key: DWUGLRBZSAWYLE-UHFFFAOYSA-N
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Description

7-Amino-2-oxo-2H-chromene-3-carboxylic acid (CAS 103030-07-5) is a synthetic coumarin derivative with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . This compound serves as a versatile chemical scaffold in medicinal chemistry and materials science research. As an amino-functionalized coumarin, it is a key synthetic intermediate for developing fluorescent probes, sensors, and biologically active molecules . Coumarin derivatives are extensively investigated for their wide range of biological activities and are commonly used as fluorophores in the development of chemical sensors and bioimaging agents . The structural motif of the 2-oxo-2H-chromene core is also of significant interest in the development of organic electronic materials, such as OLEDs and laser dyes . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUGLRBZSAWYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577615
Record name 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-07-5
Record name 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-oxo-2H-chromene-3-carboxylic acid typically involves the conversion of 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, followed by reaction with 3-chloropentane-2,4-dione to afford N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . Another method involves the synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, which is then hydrolyzed and de-esterified to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the coumarin ring.

    Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.

    Substitution: This reaction can introduce different substituents on the coumarin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry

7-Amino-2-oxo-2H-chromene-3-carboxylic acid has demonstrated potential in medicinal applications, particularly due to its antimicrobial and anticancer properties.

  • Antimicrobial Activity: Research indicates that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
  • Anticancer Properties: In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example:
Cell LineTreatment DurationIC50 (μM)
MCF-724 h32.01
HeLa48 h27.84

These results indicate that the compound may induce apoptosis through mechanisms such as ROS generation and cell cycle arrest.

Fluorescent Probes

The unique structure of this compound makes it suitable for use as a fluorescent probe in biochemical research. Its fluorescence properties allow for visualization of cellular dynamics and interactions within biological systems. For instance:

  • Cellular Imaging Studies: Researchers have utilized this compound to track solvation dynamics within micelles, enhancing understanding of protein interactions in cellular environments .

Industrial Applications

In the industrial sector, this compound is explored for its use in the production of dyes and pigments due to its chromophore properties. Its ability to absorb light makes it suitable for applications in colorants and fluorescent materials.

Antiproliferative Effects

A study investigating the antiproliferative effects of derivatives based on this compound found that they exhibited comparable activity to established drugs like SAHA (suberoylanilide hydroxamic acid). The treatment resulted in increased expression of p21 and decreased levels of p53, indicating a shift in cell cycle regulation.

In Vivo Cancer Studies

In vivo experiments indicated that treatment with derivatives of this compound led to reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential.

Mechanism of Action

The mechanism of action of 7-amino-2-oxo-2H-chromene-3-carboxylic acid involves its inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Analogues and Substituent Effects

The biological and chemical profiles of coumarin derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Compound Substituents Synthesis Key Properties References
7-Amino-2-oxo-2H-chromene-3-carboxylic acid -NH₂ (C7), -COOH (C3) Not explicitly detailed; likely via aldehyde-Meldrum’s acid condensation Polar, hydrogen-bonding capacity; stable under inert conditions
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid -OH (C7), -COOH (C3) Reflux of 2,4-dihydroxybenzaldehyde + diethyl malonate in ethanol/piperidine Yellow solid; lower polarity due to phenolic -OH
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid -Br (C6), -COOH (C3) Halogenation of precursor coumarins Higher molecular weight (269.05 g/mol); bromine enhances lipophilicity
7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid -NHCH₂CH₃ (C7), -CH₃ (C6), -COOH (C3) Aldehyde + Meldrum’s acid with ethylamine; reflux in ethanol Crystallizes from ethyl acetate/hexane; increased steric bulk
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Extended aromatic ring (naphtho-coumarin) Condensation of 2-hydroxy-1-naphthaldehyde + Meldrum’s acid Higher melting point (235–236°C); enhanced π-conjugation
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid -OCH₃ (C8), -COOH (C3) Methoxylation of precursor aldehydes Methoxy group increases electron density; IR peaks at 1769 cm⁻¹ (C=O stretch)

Physicochemical Properties

  • Melting Points: Amino and hydroxy derivatives generally exhibit lower melting points (e.g., 218–223°C for 8-methoxy derivatives ) compared to halogenated or naphtho-coumarins (235–236°C ).
  • Solubility : Carboxylic acid groups enhance aqueous solubility, but halogen or alkyl substituents counteract this by increasing hydrophobicity. For example, 7-bromo-2-oxo-2H-chromene-3-carboxylic acid (MFCD28405276) is less water-soluble than its hydroxy counterpart .
  • Spectroscopic Data: IR spectra for methoxy derivatives show characteristic C=O stretches at ~1769 cm⁻¹, while amino-substituted coumarins display N-H stretches near 3400 cm⁻¹ .

Functional Group Impact on Reactivity

  • Amino Groups: Enhance nucleophilicity, enabling amide bond formation (e.g., coupling with acid chlorides to generate carboxamides) .
  • Halogens : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Methoxy Groups : Electron-donating effects stabilize the coumarin core against oxidative degradation .

Biological Activity

7-Amino-2-oxo-2H-chromene-3-carboxylic acid, a derivative of the coumarin family, has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its chromene structure, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, such as reduction and substitution, leading to the formation of numerous derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • DNA Interaction : It can form reactive intermediates through bioreduction, which may interact with DNA, leading to cytotoxic effects.
  • Cell Signaling Modulation : this compound influences cell signaling pathways, impacting gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

PathogenActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Bacillus subtilisLow

The compound's efficacy against these bacteria suggests it could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells. Notably, structure–activity relationship (SAR) analyses reveal that modifications in the chromene structure can enhance its anticancer potency .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various coumarin derivatives, including this compound. Results indicated strong inhibition against Staphylococcus pneumoniae and moderate activity against other Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Another study focused on the anticancer effects of coumarin derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of 7-amino-2-oxo-2H-chromene-3-carboxylic acid?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, allyl derivatives are prepared by reacting the parent compound with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base and dry DMF as a solvent. The reaction mixture is stirred under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours. Purification involves flash column chromatography (silica gel, acetone/hexane gradient) followed by recrystallization from acetone to obtain single crystals for structural validation .
  • Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity for chromatography to minimize byproduct co-elution.

Q. How should NMR spectroscopy and X-ray crystallography be applied to characterize this compound?

  • NMR Protocol : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm molecular structure. For example, the aromatic proton signals in ¹H NMR typically appear between δ 6.5–8.5 ppm, while the carbonyl carbons (C=O) resonate at ~160–180 ppm in ¹³C NMR .
  • X-ray Crystallography : Recrystallize the compound from acetone, and collect diffraction data using a single-crystal X-ray diffractometer. Refinement with SHELXL (via Olex2 interface) ensures accurate bond-length and angle measurements. Compare experimental PXRD patterns with calculated ones to verify phase purity .

Q. What safety protocols are critical for handling this compound in the lab?

  • Handling : Use explosion-proof equipment, avoid static discharge, and store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere).
  • Exposure Mitigation : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

  • Contradiction Analysis : If NMR data suggest a planar conformation but X-ray reveals non-planarity (e.g., due to crystal packing), perform DFT calculations (e.g., Gaussian09) to compare energy-minimized structures with experimental data. Cross-validate using IR spectroscopy to detect hydrogen-bonding interactions that may distort the solution-phase structure .
  • Elemental Analysis : Confirm empirical formula via CHNS microanalysis to rule out solvent inclusion or stoichiometric errors .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, or R motifs) using Mercury CSD 2.0. For example, N–H···O and O–H···O interactions in the crystal lattice can be visualized as chains or rings, influencing packing density .
  • Thermal Ellipsoid Plots : Use SHELXL-refined displacement parameters to assess thermal motion, which may indicate weak interactions or disorder .

Q. How can computational tools like SHELX and Mercury address ambiguities in structural refinement?

  • SHELX Workflow : For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin laws. Use the HKLF5 format for multi-component datasets. Validate with R-factor convergence (<5%) and low residual electron density peaks .
  • Mercury Visualization : Generate void maps to identify solvent-accessible regions and assess crystallographic voids (>20 ų). Compare packing similarity metrics (e.g., COMPACK algorithm) against CSD entries to detect polymorphism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-amino-2-oxo-2H-chromene-3-carboxylic acid

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